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Compound of Interest

Compound Name:
3-Fluoro-4-iodopyridine-2-

carbonitrile

Cat. No.: B1343177 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound

3-Fluoro-4-iodopyridine-2-carbonitrile. Due to the limited availability of public experimental

spectra, this guide focuses on the predicted spectroscopic characteristics based on the

molecular structure, alongside comprehensive, standardized experimental protocols for

acquiring such data. This information is crucial for the identification, characterization, and

quality control of this compound in research and development settings, particularly in the

synthesis of active pharmaceutical ingredients.

Chemical Structure and Properties
IUPAC Name: 3-Fluoro-4-iodopyridine-2-carbonitrile[1]

CAS Number: 669066-35-7[2][3]

Molecular Formula: C₆H₂FIN₂[1][2]

Molecular Weight: 248.00 g/mol [1]

Appearance: Expected to be an off-white to light yellow solid.

Spectroscopic Data Summary
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The following tables summarize the expected quantitative data from Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 3-Fluoro-4-
iodopyridine-2-carbonitrile.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~8.4 Doublet of doublets ~4.8, ~1.0 H-6

~7.8 Doublet of doublets ~4.8, ~1.5 H-5

Note: Predicted chemical shifts are relative to a standard internal reference (e.g., TMS at 0

ppm) and are influenced by the solvent used.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~160 (d, ¹JCF ≈ 250 Hz) C-3

~155 (d) C-6

~140 (d) C-5

~130 (d) C-2

~115 CN

~95 (d) C-4

Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling. Chemical

shifts are influenced by the solvent.

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~2230 Medium-Strong C≡N stretch

~1600-1450 Medium-Strong
C=C and C=N stretching

(pyridine ring)

~1250 Strong C-F stretch

~1100-1000 Medium C-H in-plane bending

~850-750 Medium-Strong C-H out-of-plane bending

~600-500 Medium C-I stretch

Note: Spectra of solid samples can be acquired using techniques like KBr pellets or as a thin

solid film.[4][5][6]

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization)

m/z Relative Intensity (%) Assignment

248 High [M]⁺ (Molecular Ion)

221 Moderate [M-HCN]⁺

121 High [M-I]⁺

94 Moderate [M-I-HCN]⁺

Note: Fragmentation patterns are predictions and can vary based on the ionization method and

energy.[7][8]

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the chemical structure and connectivity of atoms in 3-Fluoro-4-
iodopyridine-2-carbonitrile.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 300 MHz or higher).

Sample Preparation:

Weigh approximately 5-10 mg of the solid sample.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-

d₆) in a clean, dry vial.

Transfer the solution into a standard 5 mm NMR tube.

¹H NMR Acquisition:

Tune and shim the spectrometer for the specific solvent.

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a spectral width of 10-12 ppm, and a

sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Process the spectrum by applying a Fourier transform, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0

ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters include a larger spectral width (e.g., 0-200 ppm) and a significantly

higher number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Process the spectrum similarly to the ¹H spectrum and reference it to the solvent peak.
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Thin Solid Film Method):[4][9]

Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile

solvent (e.g., dichloromethane or acetone).[4][9]

Place a drop of the resulting solution onto a clean, dry IR-transparent salt plate (e.g., NaCl or

KBr).[4][9]

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the

plate.[4][9]

Data Acquisition:

Record a background spectrum of the clean, empty sample compartment.

Place the salt plate with the sample film in the spectrometer's sample holder.

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, coupled with a Gas Chromatography (GC-

MS) system for sample introduction, using an Electron Ionization (EI) source.[10][11]

Sample Preparation:

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or

dichloromethane).
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Data Acquisition (GC-MS with EI):

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

The sample is vaporized and separated on the GC column.

As the compound elutes from the column, it enters the EI source of the mass spectrometer.

In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV),

causing ionization and fragmentation.[10][12]

The resulting ions are accelerated and separated by the mass analyzer based on their mass-

to-charge ratio (m/z).

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 3-Fluoro-4-iodopyridine-2-carbonitrile.
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Workflow for Spectroscopic Analysis of 3-Fluoro-4-iodopyridine-2-carbonitrile
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Caption: Logical workflow for the spectroscopic analysis of the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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